4-Chloro-2-methyl-6-nitroquinoline CAS number
4-Chloro-2-methyl-6-nitroquinoline CAS number
An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline
Introduction
4-Chloro-2-methyl-6-nitroquinoline is a substituted quinoline derivative of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its structural architecture, featuring a reactive chloro-substituent and an electron-withdrawing nitro group, positions it as a versatile intermediate for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic pathway, its reactivity profile, and its application as a scaffold in the development of targeted therapeutics.
The foundational step in working with any chemical entity is the confirmation of its identity and a clear understanding of its basic physicochemical properties.
| Property | Value | Source |
| CAS Number | 1207-81-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2][3] |
| Molecular Weight | 222.63 g/mol | [1][2] |
| IUPAC Name | 4-chloro-2-methyl-6-nitroquinoline | [2] |
| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)[O-])Cl | [2] |
| InChI Key | PTZXWOQFSDHSDM-UHFFFAOYSA-N | [5] |
Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. While multiple routes may exist, a common and logical pathway proceeds from a readily available aniline precursor through cyclization, nitration, and subsequent chlorination. A representative synthesis starting from p-nitroaniline is outlined below.
Synthetic Workflow Overview
The process involves a Combes-type quinoline synthesis to form the core heterocyclic structure, followed by chlorination to install the reactive handle at the C4 position.
Caption: Synthetic pathway for 4-Chloro-2-methyl-6-nitroquinoline.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-nitroaniline (1 equivalent) and acetylacetone (1.2 equivalents) in a suitable high-boiling solvent such as polyphosphoric acid.
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Cyclization: Heat the reaction mixture to approximately 130-140°C with vigorous stirring. The acid catalyst facilitates the condensation of the aniline with the β-diketone, followed by an intramolecular electrophilic cyclization onto the aromatic ring to form the quinoline core.
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Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it cautiously onto crushed ice. The acidic solution is then neutralized with a base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
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Isolation: The solid product, 2-methyl-6-nitroquinolin-4-ol, is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.
Step 2: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
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Reaction Setup: Place the dried 2-methyl-6-nitroquinolin-4-ol (1 equivalent) into a round-bottom flask equipped with a reflux condenser.
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Chlorination: Add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask. The use of POCl₃ is a standard and highly effective method for converting quinolinols (or more accurately, the tautomeric quinolinones) into their corresponding chloro-derivatives.[6]
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Reaction: Heat the mixture to reflux (approximately 110°C) for 1-2 hours.[7] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
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Workup: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution.
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Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-Chloro-2-methyl-6-nitroquinoline.[6]
Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, a predicted spectroscopic profile can be generated based on its structure and data from analogous compounds.[8] This is invaluable for characterization and quality control.
| Data Type | Predicted Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.7 (s, 1H, H5), δ ~8.3 (d, 1H, H7), δ ~8.0 (d, 1H, H8), δ ~7.5 (s, 1H, H3), δ ~2.7 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C2), δ ~150 (C4), δ ~148 (C6), δ ~145 (C8a), δ ~130 (C8), δ ~125 (C5), δ ~123 (C7), δ ~122 (C4a), δ ~120 (C3), δ ~25 (-CH₃) |
| FT-IR (KBr Pellet, cm⁻¹) | ~3100-3000 (Ar C-H), ~1590, 1490 (C=C, C=N), ~1520, 1340 (asym/sym NO₂ stretch), ~850 (C-Cl stretch) |
Chemical Reactivity and Applications in Drug Discovery
The utility of 4-Chloro-2-methyl-6-nitroquinoline as a synthetic intermediate is primarily defined by the reactivity of the C4-chloro substituent.
Nucleophilic Aromatic Substitution (SNAr)
The quinoline ring system is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nitro group at the C6 position. This electronic arrangement makes the C4 position highly susceptible to nucleophilic attack, allowing the chlorine atom to be readily displaced in a Nucleophilic Aromatic Substitution (SNAr) reaction.[9]
This reactivity is the cornerstone of its application in drug development. The chloro group serves as an excellent leaving group, enabling the introduction of various functional groups through reaction with a wide range of nucleophiles.
Caption: Reactivity of 4-Chloro-2-methyl-6-nitroquinoline in SNAr reactions.
Application as a Scaffold for Kinase Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers.[7] Consequently, inhibitors of this pathway are a major focus of modern oncology drug discovery.
Quinoline derivatives are prominent scaffolds in the design of kinase inhibitors. 4-Chloro-2-methyl-6-nitroquinoline serves as a key starting material for building molecules that target kinases within this pathway.[7] The C4 position provides an attachment point for side chains that can interact with specific amino acid residues in the kinase active site, while the nitro group at C6 can be reduced to an amine, providing another vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11] Avoid formation and inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[11][13]
-
Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[10] Causes skin and serious eye irritation.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store away from strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
4-Chloro-2-methyl-6-nitroquinoline, identified by CAS number 1207-81-4, is a high-value chemical intermediate whose utility is rooted in its specific substitution pattern. The presence of a displaceable chlorine atom at the C4 position, activated by the electron-withdrawing nitro group, makes it an ideal substrate for nucleophilic aromatic substitution. This reactivity allows for its elaboration into more complex molecular architectures, most notably as a foundational scaffold for the development of kinase inhibitors targeting critical cancer-related signaling pathways like PI3K/mTOR. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this versatile building block in drug discovery and organic synthesis.
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